二乙基二硫代氨基甲酸苄酯

描述

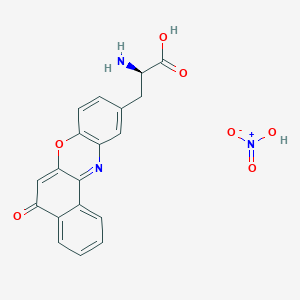

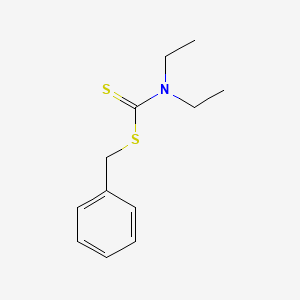

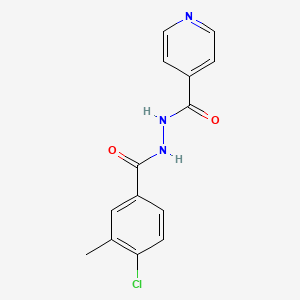

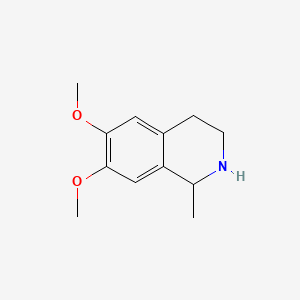

Benzyl diethyldithiocarbamate is a type of dithiocarbamate molecule, which is a class of organosulfur compounds. This compound is notable for its diverse applications in chemistry, including its use in synthesis and characterization studies.

Synthesis Analysis

- Synthesis Techniques: Benzyl diethyldithiocarbamate can be synthesized through various methods. One approach involves a one-pot reaction of diethylamine, carbon disulfide, sodium hydroxide, and benzoyl chloride, using carbon disulfide as a solvent (Ma et al., 2016).

- Characterization: Post-synthesis, the compound is typically characterized using spectroscopic methods such as FT-IR, NMR, and X-ray crystallography (Aydın et al., 2020).

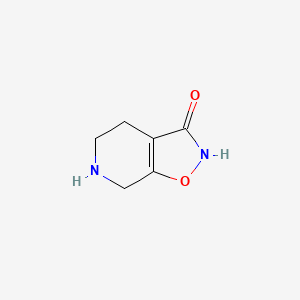

Molecular Structure Analysis

- Crystal Structure: The molecular structure of Benzyl diethyldithiocarbamate has been studied using X-ray crystallography, revealing details about its atomic arrangement and bonding (Aydın et al., 2020).

Chemical Reactions and Properties

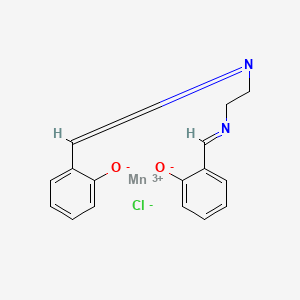

- Reactivity: The compound is involved in various chemical reactions, particularly as a ligand in coordination chemistry. It forms complexes with different metal ions, which are studied for their potential applications in different fields (Adeyemi et al., 2020).

- Chemical Behavior: Its chemical behavior under different conditions, such as in the presence of oxidizing agents, is also a subject of study (Jain & Banerji, 1988).

科学研究应用

Specific Scientific Field

This application falls under the field of Polymer Science .

Summary of the Application

BDC has been used in the development of a novel polymerization based on the photochemistry of BDC . This polymerization involves the dissociation of BDC to a pair of radicals, benzyl radicals and dithiocarbamyl radicals, by ultraviolet light (UV) irradiation .

Methods of Application

Upon UV irradiation to a N,N-dimethylformamide (DMF) solution with extremely thin thickness containing mono-BDC-derivatized poly(ethylene glycol) (PEG), dimerization of the PEG derivative occurred due to bibenzyl bond formation by radical coupling between benzyl radicals generated in the terminal of the PEG derivative . The reaction rate was about 90% by several tenth minutes of irradiation . UV irradiation of a DMF solution of bis-BDC-derivatized PEG produced high molecular weight PEG derivatives by inter-molecularly coupling between diradicals, which have benzyl radicals at both terminals of the PEG derivative .

Results or Outcomes

The products had an alternative structure of PEG chain and bibenzyl bond . The chain length of the produced polymer grew with irradiation time . The reaction rate rapidly increased at higher light intensities, and further increased at shorter optical distance of the solution to reach about 90% by several tenth minutes of irradiation .

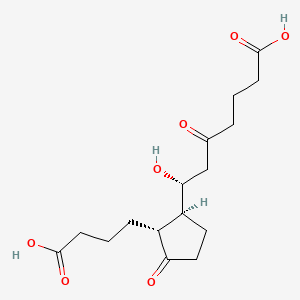

Synthesis of Biomedically-Relevant Thermogelling Polyurethanes

Specific Scientific Field

This application falls under the field of Biomedical Engineering .

Summary of the Application

Zinc diethyldithiocarbamate (ZDTC) has been used as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes .

Methods of Application

ZDTC showed exceptional catalytic performance, capable of forming high molecular weight polyurethanes, with the reaction tolerant to different organic solvents . The ZDTC-catalysed biocompatible amphiphilic polyurethanes comprising PEG and PPG blocks form thermo-responsive hydrogels .

Results or Outcomes

The hydrogels showed remarkably low sol-to-gel transition temperatures at surprisingly low concentrations in water . Cell viability studies revealed that residual ZDTC catalysts present in unpurified polyurethane polymers exerted considerably lower cytotoxicities than those catalysed by tin (IV) catalysts .

Inhibition of Glioblastoma Stemness

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

Diethyldithiocarbamate-ferrous oxide nanoparticles have been used to inhibit human and mouse glioblastoma stemness .

Methods of Application

The nanocomplexes of diethyldithiocarbamate (DE, ALDH1A1 inhibitor) with ferrous oxide nanoparticles (FeO NPs) were used to treat human and mouse glioma stem cells (GSCs) and radioresistant GSCs (GSCs-RR) .

Results or Outcomes

DE-FeO NPs exhibited the strongest growth inhibition effect on the treated human GSCs (MGG18 and JX39P), mouse GSCs (GS and PDGF-GSC) and their radioresistant cells . DE-FeO NPs also revealed a higher inhibitory impact than standard chemotherapy (temozolomide, TMZ) on self-renewal, cancer repopulation, chemoresistance, and radioresistance potentials .

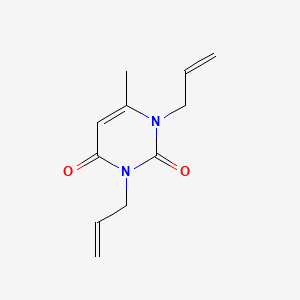

Reversible Addition–Fragmentation Chain Transfer (RAFT) Agents

Specific Scientific Field

This application falls under the field of Polymer Chemistry .

Summary of the Application

Dithiocarbamate compounds have been investigated as RAFT agents . The use of RAFT agents has made simultaneous control feasible .

Methods of Application

The RAFT process involves the reversible addition of a radical to a thiocarbonylthio compound, which is followed by the fragmentation of the resulting adduct to regenerate the radical .

Results or Outcomes

This process allows for the control of polymerization, leading to polymers with defined architecture and functionality .

Formation of Stable Complexes with Transition Metals

Specific Scientific Field

This application falls under the field of Inorganic Chemistry .

Summary of the Application

Dithiocarbamate ligands have the ability to form stable complexes with transition metals .

Methods of Application

The chelating ability of dithiocarbamate ligands has been utilized in numerous applications .

Results or Outcomes

The complexes formed have been used to synthesize other useful compounds .

安全和危害

未来方向

Benzyl diethyldithiocarbamate and its derivatives have shown promising results in various fields. For instance, they have been found to be effective copper-dependent antimicrobials against Streptococcal species . They also have potential applications in the field of polymer science, where they can be used in the synthesis of block copolymers .

属性

IUPAC Name |

benzyl N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NS2/c1-3-13(4-2)12(14)15-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBMGLUIIGFNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

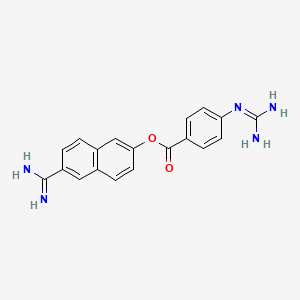

CCN(CC)C(=S)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343547 | |

| Record name | Benzyl diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl diethyldithiocarbamate | |

CAS RN |

3052-61-7 | |

| Record name | Benzyl diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl Diethyldithiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2R,5S,6S,7S,10R,12S,13S)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B1217043.png)